GPR109a (HCAR2) Agonist Potency: 5-Methyl vs. 5-Isopropyl Substituent – Direct Matched-Pair Comparison
The 5-methyl analog (target compound) demonstrates significantly greater agonist activity at human GPR109a compared to the 5-isopropyl analog. In a head-to-head matched-pair comparison using identical assay conditions—human GPR109a expressed in human adipocytes with cAMP modulation measured by HTRF assay—the 5-methyl derivative achieved an EC₅₀ of ~1,510 nM (pEC₅₀ = 5.82), whereas the 5-isopropyl derivative (CHEMBL235229; CAS 36764-57-5) exhibited an EC₅₀ of 40,700 nM, representing a 27-fold difference in potency [1][2]. This demonstrates that the steric size at the pyrazole 5-position is a critical determinant of receptor engagement, with bulkier alkyl groups causing substantial potency loss.
| Evidence Dimension | GPR109a (HCAR2) agonist EC₅₀ |
|---|---|
| Target Compound Data | EC₅₀ ≈ 1,510 nM (pEC₅₀ = 5.82) [1] |
| Comparator Or Baseline | 5-(5-isopropyl-1H-pyrazol-3-yl)-1H-tetrazole (CHEMBL235229): EC₅₀ = 40,700 nM [2] |
| Quantified Difference | ~27-fold lower potency for the isopropyl analog |
| Conditions | Human GPR109a expressed in human adipocytes; decrease in intracellular cAMP measured by HTRF assay; identical assay protocol |
Why This Matters
This 27-fold potency window establishes 5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole as the minimal active pharmacophore for GPR109a agonism within the 5-alkyl pyrazole–tetrazole series, making it essential for SAR studies and as a starting scaffold for further optimization.
- [1] ArrestinDB Ligand 88106. CHEMBL235228: 5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole. pEC₅₀ = 5.82 at HCAR2 (human). View Source
- [2] BindingDB Entry BDBM50220838. 5-(5-isopropyl-1H-pyrazol-3-yl)-1H-tetrazole (CHEMBL235229). EC₅₀ = 4.07E+4 nM at human GPR109a (adipocyte HTRF assay). View Source
